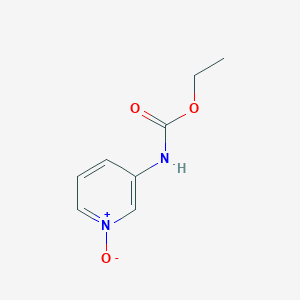![molecular formula C18H18N2O4 B239872 N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239872.png)
N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BPAP, is a chemical compound that has gained significant attention in the field of neuroscience research. BPAP is a selective dopamine receptor agonist that has been found to have potential therapeutic benefits in the treatment of various neurological disorders.
Mécanisme D'action
N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a dopamine receptor agonist, specifically targeting the D3 receptor subtype. It binds to the receptor and activates the downstream signaling pathways, resulting in the release of dopamine in the brain. This leads to an increase in dopamine levels, which can improve cognitive function, motivation, and mood.
Biochemical and Physiological Effects
N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, as well as improve motor coordination and locomotor activity. N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to have antidepressant and anxiolytic effects, suggesting its potential use in the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its selectivity for the D3 dopamine receptor subtype, which allows for more targeted research on the role of this receptor in various neurological disorders. However, one limitation of N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been found to improve motor function in animal models of the disease. Another area of research is its potential use in the treatment of addiction, as dopamine signaling is involved in the reward pathway that underlies addiction. Additionally, further research is needed to better understand the long-term effects of N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its potential side effects.
Conclusion
In conclusion, N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has shown potential therapeutic benefits in the treatment of various neurological disorders. Its selective affinity for the D3 dopamine receptor subtype makes it a valuable tool for studying the role of this receptor in the brain. Further research is needed to fully understand the potential applications of N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 3-(propanoylamino)aniline with 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride in the presence of a base such as potassium carbonate. The reaction yields N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a white solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic benefits in the treatment of various neurological disorders. It has been found to have a selective affinity for dopamine D3 receptors, which are involved in the regulation of mood, motivation, and reward. N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to enhance the release of dopamine in the prefrontal cortex and striatum, which are regions of the brain that are involved in cognitive function and motor control.
Propriétés
Nom du produit |
N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Formule moléculaire |
C18H18N2O4 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C18H18N2O4/c1-2-17(21)19-13-4-3-5-14(11-13)20-18(22)12-6-7-15-16(10-12)24-9-8-23-15/h3-7,10-11H,2,8-9H2,1H3,(H,19,21)(H,20,22) |
Clé InChI |
UCAPWHVSJLHKKF-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
SMILES canonique |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B239791.png)
![2-(4-bromophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239793.png)



![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)




![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)


